4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine
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Overview
Description
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine is a complex organic compound that features a pyridine ring, a pyrimidine ring, and an amino group
Preparation Methods
The synthesis of 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step may involve nitration followed by reduction or direct amination.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving a suitable aldehyde and amine.
Coupling of the pyridine and pyrimidine rings: This step may involve a cross-coupling reaction such as Suzuki or Heck coupling.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and coupling reagents like palladium(II) acetate.
Scientific Research Applications
4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(2-(4-amino-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine include other pyridine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to different chemical and biological properties. Examples of similar compounds include:
4-(2-(4-nitro-3-methylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine: Differing by the presence of a nitro group instead of an amino group.
4-(2-(4-amino-3-ethylphenoxy)pyridin-3-yl)-N-methylpyrimidin-2-amine: Differing by the presence of an ethyl group instead of a methyl group.
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-[2-(4-amino-3-methylphenoxy)pyridin-3-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H17N5O/c1-11-10-12(5-6-14(11)18)23-16-13(4-3-8-20-16)15-7-9-21-17(19-2)22-15/h3-10H,18H2,1-2H3,(H,19,21,22) |
InChI Key |
KVETWQOJBYZKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C3=NC(=NC=C3)NC)N |
Origin of Product |
United States |
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